6-Methoxy-5-neopentylpyridin-3-ol
Description
6-Methoxy-5-neopentylpyridin-3-ol is a pyridine derivative featuring a methoxy group at position 6, a neopentyl (2,2-dimethylpropyl) group at position 5, and a hydroxyl group at position 2.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-6-methoxypyridin-3-ol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)6-8-5-9(13)7-12-10(8)14-4/h5,7,13H,6H2,1-4H3 |
InChI Key |
XOZYEHTVSFBZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(N=CC(=C1)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2017 catalog lists several pyridin-3-ol derivatives with varying substituents. Key structural analogs and their distinguishing features are summarized below:
*Molecular weights calculated based on substituent addition to pyridine core (C₅H₅N: 79.10 g/mol).
Structural and Functional Insights:
Steric Effects : The neopentyl group in 6-Methoxy-5-neopentylpyridin-3-ol (absent in catalog compounds) would introduce significant steric hindrance compared to smaller substituents like -I or -OMe in catalog analogs. This could reduce solubility in polar solvents but enhance stability against nucleophilic attack .
Electronic Effects: The methoxy group at position 6 (vs.
Reactivity : Halogenated analogs (e.g., 6-Iodo-5-methoxypyridin-3-ol) are likely more reactive in cross-coupling reactions, whereas carbamate-protected derivatives (e.g., tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) suggest tailored stability for synthetic intermediates .
Research Findings and Limitations
- Absence of Neopentyl-Substituted Analogs: The catalog lacks pyridin-3-ol derivatives with bulky alkyl groups like neopentyl, limiting direct comparisons. Such groups are known to impact lipophilicity and metabolic stability in pharmaceuticals.
- Synthetic Implications : The catalog compounds suggest that halogenation or carbamate protection at position 3 is synthetically accessible, but introducing neopentyl at position 5 would require specialized alkylation or Grignard protocols.
- Property Predictions : Based on analogs, this compound may exhibit logP ~2.5–3.5 (higher than 5-Methoxypyridin-3-ol’s ~0.8) due to the neopentyl group, aligning with enhanced membrane permeability in drug design contexts .
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